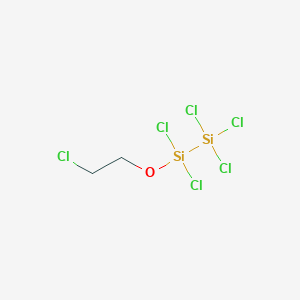
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane is an organosilicon compound characterized by the presence of multiple chlorine atoms and a disilane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane typically involves the chlorination of disilane derivatives. One common method includes the reaction of disilane with chlorine gas under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chlorination processes. These processes are optimized for high yield and purity. The use of advanced chlorination techniques and continuous flow reactors allows for efficient production while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanols and hydrochloric acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols. The reactions are typically carried out in polar solvents at moderate temperatures.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Hydrolysis: The reaction with water or aqueous solutions is often carried out at room temperature.
Major Products Formed
Substitution Reactions: The major products are substituted disilane derivatives.
Reduction Reactions: The major products are partially or fully reduced disilane compounds.
Hydrolysis: The major products are silanols and hydrochloric acid.
Scientific Research Applications
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials, including silicon-based polymers and coatings.
Organic Synthesis: The compound serves as a reagent in various organic transformations, particularly in the formation of silicon-containing compounds.
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a precursor for biologically active molecules.
Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other organosilicon compounds.
Mechanism of Action
The mechanism of action of 1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane involves its interaction with various molecular targets. The chlorine atoms and the disilane backbone play a crucial role in its reactivity. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the silicon atoms, leading to the formation of new bonds and the release of chloride ions. The pathways involved in these reactions are influenced by the electronic and steric properties of the compound.
Comparison with Similar Compounds
Similar Compounds
- 1,1,1,2,3-Pentachloropropane
- 1,1,1,2,2-Pentachloro-2-(dichloroboranyl)disilane
- 1,1,1,2,2-Pentachloro-2-(pentachloroethoxy)ethane
Uniqueness
1,1,1,2,2-Pentachloro-2-(2-chloroethoxy)disilane is unique due to its specific arrangement of chlorine atoms and the presence of an ethoxy group attached to the disilane backbone. This structural feature imparts distinct reactivity and properties compared to other similar compounds. The presence of multiple chlorine atoms enhances its reactivity in substitution and reduction reactions, making it a valuable reagent in various chemical processes.
Properties
CAS No. |
61172-43-8 |
|---|---|
Molecular Formula |
C2H4Cl6OSi2 |
Molecular Weight |
312.9 g/mol |
IUPAC Name |
trichloro-[dichloro(2-chloroethoxy)silyl]silane |
InChI |
InChI=1S/C2H4Cl6OSi2/c3-1-2-9-11(7,8)10(4,5)6/h1-2H2 |
InChI Key |
BWEPXLLOUTYIMZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCl)O[Si]([Si](Cl)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















